2C-B-Fly
2C-B-Fly
2C-B-FLY is a hallucinogen related to the 2C amine family of illicit drugs such as 2C-B, 2C-I, 2C-E, and 2C-C. Psychedelic effects of this designer drug usually last from 6-8 hours with up to 12 hours observed for larger doses. This certified solution standard is suitable for 2C amine testing methods by GC/MS or LC/MS for clinical toxicology, forensic analysis, or urine drug testing applications.
A group of phenethylamine derivatives referred to as the FLY compounds, named for their insect-like appearance of two “wing-like” furan or dihydrofuran rings fused on the opposite sides of the central benzene ring, have been identified with allegedly potent hallucinogenic effects. 2C-B-fly is the dihydrodifuran analog of the Schedule I hallucinogen 4-bromo-2,5-dimethoxyphenethylamine (2C-B). It is expected to show similar activity to 2C-B, which acts as a partial agonist at the 5-HT2A serotonin receptor and demonstrates high binding affinity for the 5-HT2B and 5-HT2C serotonin receptors. This product is intended for forensic and research purposes.
A group of phenethylamine derivatives referred to as the FLY compounds, named for their insect-like appearance of two “wing-like” furan or dihydrofuran rings fused on the opposite sides of the central benzene ring, have been identified with allegedly potent hallucinogenic effects. 2C-B-fly is the dihydrodifuran analog of the Schedule I hallucinogen 4-bromo-2,5-dimethoxyphenethylamine (2C-B). It is expected to show similar activity to 2C-B, which acts as a partial agonist at the 5-HT2A serotonin receptor and demonstrates high binding affinity for the 5-HT2B and 5-HT2C serotonin receptors. This product is intended for forensic and research purposes.
Brand Name:
Vulcanchem
CAS No.:
178557-21-6
VCID:
VC21134129
InChI:
InChI=1S/C12H14BrNO2.ClH/c13-10-9-3-6-15-11(9)7(1-4-14)8-2-5-16-12(8)10;/h1-6,14H2;1H
SMILES:
C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br
Molecular Formula:
C12H15BrClNO2
Molecular Weight:
320.61 g/mol
2C-B-Fly
CAS No.: 178557-21-6
Reference Standards
VCID: VC21134129
Molecular Formula: C12H15BrClNO2
Molecular Weight: 320.61 g/mol
* For research use only. Not for human or veterinary use.

Description | 2C-B-FLY is a hallucinogen related to the 2C amine family of illicit drugs such as 2C-B, 2C-I, 2C-E, and 2C-C. Psychedelic effects of this designer drug usually last from 6-8 hours with up to 12 hours observed for larger doses. This certified solution standard is suitable for 2C amine testing methods by GC/MS or LC/MS for clinical toxicology, forensic analysis, or urine drug testing applications. A group of phenethylamine derivatives referred to as the FLY compounds, named for their insect-like appearance of two “wing-like” furan or dihydrofuran rings fused on the opposite sides of the central benzene ring, have been identified with allegedly potent hallucinogenic effects. 2C-B-fly is the dihydrodifuran analog of the Schedule I hallucinogen 4-bromo-2,5-dimethoxyphenethylamine (2C-B). It is expected to show similar activity to 2C-B, which acts as a partial agonist at the 5-HT2A serotonin receptor and demonstrates high binding affinity for the 5-HT2B and 5-HT2C serotonin receptors. This product is intended for forensic and research purposes. |
---|---|
CAS No. | 178557-21-6 |
Product Name | 2C-B-Fly |
Molecular Formula | C12H15BrClNO2 |
Molecular Weight | 320.61 g/mol |
IUPAC Name | 2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C12H14BrNO2.ClH/c13-10-9-3-6-15-11(9)7(1-4-14)8-2-5-16-12(8)10;/h1-6,14H2;1H |
Standard InChIKey | XHRNOQRXDGETTA-UHFFFAOYSA-N |
SMILES | C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br |
Canonical SMILES | C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br.Cl |
Appearance | Assay:≥98%A crystalline solid |
Synonyms | 8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran-4-ethanamine Hydrochloride; |
PubChem Compound | 56845558 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume